molecular formula C27H23FN4O4S B611159 TAS-115 CAS No. 1190836-34-0

TAS-115

货号: B611159
CAS 编号: 1190836-34-0
分子量: 518.6 g/mol
InChI 键: ORRNXRYWGDUDOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

帕木菲替尼通过一个多步骤过程合成,该过程涉及形成关键中间体及其随后的偶联。合成路线通常包括以下步骤:

    喹啉核的形成: 喹啉核通过一系列反应合成,包括环化和官能团修饰。

    引入氟和甲氧基: 进行氟化和甲氧基化反应,在喹啉核的特定位置引入氟和甲氧基。

    与苯氧基和硫脲基偶联: 通过偶联反应引入苯氧基和硫脲基,形成帕木菲替尼的最终结构。

工业生产方法

帕木菲替尼的工业生产涉及扩大合成路线,以大量生产该化合物。 这通常需要优化反应条件、纯化过程和质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

帕木菲替尼经历各种化学反应,包括:

    氧化: 帕木菲替尼可以发生氧化反应,尤其是在甲氧基和硫脲基上。

    还原: 还原反应可以在喹啉核和其他官能团上发生。

    取代: 取代反应可以在氟和苯氧基上发生。

常用试剂和条件

用于帕木菲替尼合成和反应的常用试剂包括:

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    取代试剂: 卤化剂,亲核试剂。

主要形成的产物

这些反应形成的主要产物包括帕木菲替尼的各种中间体和衍生物,可以对其进行进一步修饰以增强其药理特性 .

科学研究应用

Oncological Applications

1.1 Mechanism of Action
TAS-115 targets multiple receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor, platelet-derived growth factor receptor α, and FMS-like tyrosine kinase 3. Its ability to inhibit these pathways is crucial for its antitumor activity.

1.2 Case Studies and Efficacy

  • Gastric Cancer : A study highlighted this compound's favorable tolerability and antitumor activity against human gastric cancer cells. It demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in gastric cancer treatment .
  • Synovial Sarcoma : this compound was evaluated for its efficacy against synovial sarcoma, an aggressive soft tissue tumor. The study found that it effectively inhibited the growth of c-MET-dependent and PDGFRα-dependent synovial sarcoma cells in vitro, suggesting its clinical value for patients with this malignancy .
  • Osteosarcoma and Bone Metastases : Another investigation reported significant antitumor effects of this compound against tumors with MET abnormalities, including osteosarcoma and bone metastatic tumors. The compound was shown to enhance T cell activation and promote M1 macrophage differentiation, contributing to improved antitumor immunity .

Pulmonary Applications

2.1 Idiopathic Pulmonary Fibrosis
this compound has been explored for its antifibrotic effects in idiopathic pulmonary fibrosis (IPF). An exploratory phase 2 study indicated that this compound significantly reduced the decline in forced vital capacity (FVC) among patients with IPF compared to baseline measurements. The treatment showed acceptable tolerability, with manageable adverse effects .

2.2 Mechanistic Insights
In preclinical models, this compound inhibited collagen deposition and fibrosis development in lung tissues. This suggests that it may modulate fibrotic pathways effectively, providing a promising avenue for treating fibrotic lung diseases .

Immunomodulatory Effects

This compound not only exhibits direct antitumor effects but also modulates the immune microenvironment. In vivo studies demonstrated that this compound enhanced T cell responses and altered macrophage polarization towards a more immunogenic phenotype. This dual action may potentiate its efficacy when combined with immune checkpoint inhibitors like anti-PD-1 antibodies .

Safety Profile and Pharmacokinetics

This compound has been generally well tolerated in clinical trials. The maximum tolerated dose was established at 650 mg per day, with most adverse events being manageable through dose adjustments. The pharmacokinetic profile supports its use as a continuous treatment option due to its relatively short half-life .

Summary Table of Key Findings

Application AreaKey FindingsReference
Gastric CancerDose-dependent inhibition of cell proliferation
Synovial SarcomaEffective against c-MET/PDGFRα-dependent cells
OsteosarcomaEnhanced T cell activation and M1 macrophage differentiation
Idiopathic Pulmonary FibrosisReduced decline in FVC; manageable safety profile
ImmunomodulationIncreased T cell responses; altered macrophage polarization

作用机制

相似化合物的比较

帕木菲替尼在双重抑制 VEGFR 和 c-Met/HGFR 方面独一无二,使其成为一种用途广泛且有效的抗癌剂。类似的化合物包括:

帕木菲替尼独特的靶标组合及其克服耐药性的功效使其成为靶向癌症治疗武器库中的宝贵补充。

生物活性

TAS-115 is a novel oral multi-receptor tyrosine kinase inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound primarily targets the MET receptor and vascular endothelial growth factor receptor (VEGFR), along with other kinases such as platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3). Its biological activity is characterized by antitumor effects, modulation of the immune microenvironment, and impacts on various signaling pathways.

This compound exerts its biological activity through several mechanisms:

  • Inhibition of Tyrosine Kinases : By inhibiting MET and VEGFR, this compound disrupts critical signaling pathways involved in tumor growth and angiogenesis. This inhibition leads to reduced cell proliferation and tumor vascularization, as evidenced by decreased Ki-67 positive cells (a marker for proliferation) and CD31-positive vessels (a marker for endothelial cells) in tumor tissues .
  • Immunomodulatory Effects : this compound has been shown to enhance T cell activation and promote M1 macrophage differentiation. In vitro studies revealed that this compound increased the secretion of interferon γ (IFNγ) and interleukin-2 (IL-2) from T cells, indicating an activation of antitumor immunity . Furthermore, it inhibited M-CSF-dependent survival of bone marrow-derived macrophages (BMDMs), suggesting a potential to reprogram the tumor-associated macrophage phenotype towards a more pro-inflammatory state .
  • Combination Therapy Potential : The combination of this compound with anti-PD-1 antibodies demonstrated synergistic effects, enhancing antitumor activity beyond what either agent could achieve alone. This suggests that this compound may be particularly effective in immunotherapy settings .

Research Findings

A series of studies have evaluated the biological activity of this compound across various tumor models:

Table 1: Summary of Key Studies on this compound

Study TypeFindingsReference
In vitro cytokine assayIncreased IFNγ and IL-2 secretion from T cells; enhanced M1 macrophage differentiation
In vivo efficacy in miceModerate antitumor effects in MC38 colorectal cancer model; enhanced effects in immunocompetent mice
Histopathological analysisReduced Ki-67 positive cells and CD31-positive vessels in tumor tissues
Phase I clinical trialEvaluated safety and efficacy in patients with advanced solid tumors; showed promising results
Target inhibitionInhibited PDGFR, AXL, FLT3 signaling; reduced lung metastasis in preclinical models

Case Studies

Case Study 1: Advanced Solid Tumors

In a Phase I clinical trial assessing this compound's safety and efficacy, patients with advanced solid tumors were administered varying doses of the drug. The study reported manageable side effects and preliminary evidence of antitumor activity, particularly in patients with MET-aberrant tumors .

Case Study 2: Osteosarcoma

This compound was also tested in osteosarcoma models, where it demonstrated significant antitumor effects. The mechanism involved the modulation of the immune microenvironment, which was crucial for enhancing therapeutic outcomes .

属性

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRNXRYWGDUDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190836-34-0
Record name TAS-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMUFETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Similar to the synthesis of Example 1, compound 1e (20 mg), 40% aqueous solution of methylamine (5 μL), and DMTMM•n-hydrate (22 mg) were dissolved in tetrahydrofuran (1 mL), followed by stirring at 30° C. for 1 hour, to thereby yield the titled compound 6 (18.4 mg, yield: 96%).
Name
compound 1e
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 μL
Type
reactant
Reaction Step One
[Compound]
Name
DMTMM•n-hydrate
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAS-115
Reactant of Route 2
Reactant of Route 2
TAS-115
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
TAS-115
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
TAS-115
Reactant of Route 5
Reactant of Route 5
TAS-115
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
TAS-115

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。